Shp2 IN-1

SHP2 phosphatase inhibition allosteric inhibitor biochemical IC50

SHP2 IN-1 (compound 13, CAS 1801764-90-8) is a spirocyclic amine-based allosteric SHP2 inhibitor (IC50=3 nM) that stabilizes the auto-inhibited conformation, distinct from active-site-directed PTP inhibitors. This high-purity (≥98%) compound is essential for cell-free biochemical assays, high-throughput SHP2 dependency screening, and as a reference benchmark for SAR-driven medicinal chemistry programs targeting allosteric SHP2 modulation. Its unique spirocyclic scaffold and potent allosteric mechanism—disclosed in WO2018130928A1—make it non-interchangeable with pyrazine-based (e.g., SHP099) or pyrazolo-pyrazine-based series. Confirm cellular permeability and in vivo PK independently.

Molecular Formula C18H22Cl2N6OS
Molecular Weight 441.4 g/mol
Cat. No. B15073767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2 IN-1
Molecular FormulaC18H22Cl2N6OS
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC(CC2N)O)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl
InChIInChI=1S/C18H22Cl2N6OS/c19-14-11(1-4-23-15(14)20)28-17-16(22)25-13(9-24-17)26-5-2-18(3-6-26)8-10(27)7-12(18)21/h1,4,9-10,12,27H,2-3,5-8,21H2,(H2,22,25)/t10-,12-/m1/s1
InChIKeyVCACXGULTWUFOL-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHP2 IN-1 Procurement Guide: Biochemical Potency, Structural Characteristics, and Sourcing Specifications


SHP2 IN-1 (CAS 1801764-90-8; also designated compound 13) is a small-molecule allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2; PTPN11) with a reported biochemical IC50 of 3 nM in cell-free assays [1]. The compound is characterized by a molecular weight of 441.38 Da and the molecular formula C18H22Cl2N6OS [2]. As disclosed in patent WO2018130928A1, SHP2 IN-1 belongs to the class of SHP2 allosteric inhibitors that stabilize the enzyme in an auto-inhibited conformation, distinct from active-site-directed PTP inhibitors [3].

Why SHP2 IN-1 Cannot Be Directly Substituted: Divergent Inhibitor Potency and Structural Profiles Within the SHP2 Allosteric Inhibitor Class


SHP2 allosteric inhibitors exhibit substantial variation in biochemical potency (IC50 values ranging from approximately 3 nM to >70 nM) and distinct structural scaffolds, rendering them non-interchangeable in research applications . The term "SHP2 inhibitor" encompasses chemically diverse series, including pyrazine-based (e.g., SHP099), pyrazolo-pyrazine-based (e.g., IACS-13909), and spirocyclic amine-containing (e.g., SHP2 IN-1) scaffolds . These structural differences confer distinct physicochemical properties, binding kinetics, and potentially divergent cellular permeability and in vivo pharmacokinetic profiles [1]. Direct substitution without experimental validation introduces uncontrolled variables that compromise data reproducibility and cross-study comparability.

SHP2 IN-1 Quantitative Comparative Evidence for Scientific Selection


Biochemical Potency Differential: SHP2 IN-1 IC50 Versus SHP099 and IACS-13909

SHP2 IN-1 exhibits an IC50 of 3 nM against SHP2 in cell-free biochemical assays, representing a 23.7-fold greater apparent potency than SHP099 (IC50 = 71 nM) and a 5.2-fold greater potency than IACS-13909 (IC50 = 15.7 nM) [1]. Caution: These values are derived from separate studies using potentially distinct assay conditions; head-to-head comparison under identical conditions is not available in the public domain.

SHP2 phosphatase inhibition allosteric inhibitor biochemical IC50

Molecular Weight and Physicochemical Differentiation: SHP2 IN-1 Versus Comparator Inhibitors

SHP2 IN-1 (MW = 441.38 Da) possesses a higher molecular weight than both SHP099 (MW = 352.26 Da) and IACS-13909 (MW = 377.27 Da), with the difference being +89.12 Da versus SHP099 and +64.11 Da versus IACS-13909 [1]. The compound contains a spirocyclic amine scaffold distinct from the pyrazine core of SHP099 and the pyrazolo-pyrazine core of IACS-13909.

physicochemical properties molecular weight solubility parameters

Potency Differential Relative to Active-Site SHP2 Inhibitors

SHP2 IN-1 (IC50 = 3 nM) exhibits substantially greater potency than active-site-directed SHP2 inhibitors such as NSC-87877 (IC50 = 318 nM), with an approximately 106-fold difference [1]. This reflects the fundamentally distinct mechanism of allosteric versus competitive inhibition.

active-site inhibitor competitive inhibition catalytic domain

Optimal Research and Procurement Applications for SHP2 IN-1 Based on Evidence Profile


High-Sensitivity Biochemical Assays Requiring Low-Nanomolar SHP2 Inhibition

SHP2 IN-1 is suitable for cell-free biochemical assays where high-potency SHP2 inhibition (IC50 = 3 nM) is required. Its allosteric mechanism avoids direct competition with phosphotyrosine substrates, enabling studies of SHP2 conformational regulation and high-throughput screening of SHP2-dependent phosphatase activity [1]. Note: Cellular and in vivo activity data are not publicly available; users must independently validate cellular permeability and efficacy.

Orthogonal Pharmacological Validation Studies Alongside Active-Site Inhibitors

SHP2 IN-1 (allosteric inhibitor, IC50 = 3 nM) can be employed in parallel with active-site competitive inhibitors such as NSC-87877 (IC50 = 318 nM) to distinguish allosteric versus catalytic site-dependent SHP2 functions [1]. This orthogonal approach strengthens mechanistic conclusions in signal transduction studies.

Structure-Activity Relationship Studies of Spirocyclic Amine-Containing SHP2 Inhibitors

SHP2 IN-1 serves as a reference compound for medicinal chemistry programs investigating spirocyclic amine-based SHP2 allosteric inhibitors, as disclosed in WO2018130928A1 [2]. The compound's distinct scaffold and high biochemical potency provide a benchmark for SAR optimization of next-generation inhibitors.

Caution: Applications Requiring In Vivo Pharmacokinetic or Efficacy Data

SHP2 IN-1 is NOT recommended for applications requiring established in vivo pharmacokinetic profiles, oral bioavailability data, or xenograft tumor growth inhibition data. Publicly available information does not include these parameters. For in vivo studies, alternative SHP2 inhibitors with documented in vivo pharmacology (e.g., IACS-13909 with reported oral activity and tumor growth inhibition; SHP099 with reported oral bioavailability) may be more appropriate pending independent validation of SHP2 IN-1 in vivo properties .

Quote Request

Request a Quote for Shp2 IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.